molecular formula C15H24N2O2 B10802916 N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide

Cat. No.: B10802916
M. Wt: 264.36 g/mol
InChI Key: ZXCCYUWGIQEJMH-UHFFFAOYSA-N
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Description

N-(tricyclo[3311~3,7~]dec-1-yl)morpholine-4-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide typically involves the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with morpholine-4-carboxamide under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing compounds.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide is unique due to its specific combination of the tricyclic core with the morpholine-4-carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(1-adamantyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(17-1-3-19-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCYUWGIQEJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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